molecular formula C9H13ClF2N2O3S B2895240 1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1856018-55-7

1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2895240
CAS No.: 1856018-55-7
M. Wt: 302.72
InChI Key: JOXWBIHOKZLZSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of both difluoromethyl and sulfonyl chloride groups makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and specific solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to control reaction parameters precisely and minimize side reactions. The scalability of the synthesis process is crucial for its application in large-scale production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds and inhibition of enzyme activity. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the difluoromethyl and isobutoxymethyl groups in 1-(difluoromethyl)-5-(isobutoxymethyl)-1H-pyrazole-4-sulfonyl chloride imparts distinct chemical and biological properties. The difluoromethyl group enhances the compound’s metabolic stability, while the isobutoxymethyl group can influence its solubility and membrane permeability .

Properties

IUPAC Name

1-(difluoromethyl)-5-(2-methylpropoxymethyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClF2N2O3S/c1-6(2)4-17-5-7-8(18(10,15)16)3-13-14(7)9(11)12/h3,6,9H,4-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXWBIHOKZLZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC1=C(C=NN1C(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.